(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
“(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to be valuable building blocks in organic synthesis . They are generally stable and easy to handle, making them important for organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C13H11BF2O3, with a molecular weight of 264.03 .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Scientific Research Applications
Organic Synthesis and Natural Product Synthesis
Fluorescence Studies
Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown significant applications in fluorescence-based research. These compounds' interactions with various substances, including aniline, result in fluorescence quenching. This property is instrumental in studying different molecular interactions and conformations (H. S. Geethanjali et al., 2015).
Catalysis in Amide Formation
The derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include fluorine substitutions, have shown increased reactivity as catalysts in direct amide formation between carboxylic acids and amines. This application demonstrates the potential of fluoro-substituted boronic acids in catalysis, particularly in improving reaction conditions and efficiency (K. Arnold et al., 2008).
Saccharide Recognition and Binding Studies
Phenyl boronic acids, including fluorine-substituted variants, play a crucial role in saccharide recognition. These compounds can bind to sugars, which is critical in designing sensors and recognition systems for carbohydrates. Studies on 2-methoxy-5-fluoro phenyl boronic acid have demonstrated its ability to bind various sugars, with different binding affinities influenced by the sugar's structure (P. Bhavya et al., 2016).
Chemical Sensing and Chemosensors
Boronic acid derivatives, including fluorine-substituted ones, are used in developing chemosensors for detecting various biologically relevant species. Their binding properties with molecules like fluoride ions and diols make them suitable for sensors that monitor carbohydrates, dopamine, metal ions, and hydrogen peroxide (Zhiqian Guo et al., 2012).
Crystal Structure Analysis and Supramolecular Chemistry
Fluorine-substituted phenylboronic acids are analyzed for their crystal structures and supramolecular organization. The study of their hydrogen-bonded structures and interactions provides insights into their properties and potential applications in material science (Izabela D. Madura et al., 2014).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols .
Mode of Action
Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is often exploited in the design of enzyme inhibitors .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Result of Action
Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .
Action Environment
The stability of boronic acids and their derivatives can be influenced by factors such as ph and the presence of diols .
Biochemical Analysis
Biochemical Properties
(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site serine or threonine residues. Additionally, this compound can bind to biomolecules like carbohydrates and nucleotides, facilitating the study of carbohydrate recognition and nucleotide interactions in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of specific kinases involved in cell proliferation and survival, leading to altered cell signaling and reduced cell growth. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also interact with nucleophilic residues in proteins, such as cysteine and lysine, resulting in the modulation of protein function. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
[5-fluoro-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJLFDJFAAAQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655562 | |
Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-52-7 | |
Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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